molecular formula C8H10OS B1207423 2-(Phenylthio)ethanol CAS No. 699-12-7

2-(Phenylthio)ethanol

Cat. No. B1207423
CAS RN: 699-12-7
M. Wt: 154.23 g/mol
InChI Key: KWWZHCSQVRVQGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(Phenylthio)ethanol can be synthesized from carbonyl compounds and phenylthiomethyllithium, subsequently converted into terminal olefins using a reductive β-elimination process with TiCl4 and LiAlH4 in the presence of tertiary amines (Watanabe, Shiono, & Mukaiyama, 1975). This method highlights the compound's versatility in organic transformations.

Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)ethanol derivatives, such as diastereoisomers of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2'-ylthio)ethanol, has been elucidated through X-ray crystallography, revealing intricate details about their stereochemistry and molecular interactions (Kansikas & Sipilä, 2000). These structures offer insights into the compound's behavior and potential reactivity patterns.

Chemical Reactions and Properties

2-(Phenylthio)ethanol participates in various chemical reactions, including copper(I)-catalyzed tandem transformations for synthesizing 2-(phenylthio)phenols, demonstrating its utility in coupling and functionalization processes (Xu, Wan, Mao, & Pan, 2010). This capacity for undergoing diverse transformations underscores its importance in synthetic chemistry.

Physical Properties Analysis

The physical properties of 2-(Phenylthio)ethanol and its derivatives are closely tied to their molecular structure, influencing their solubility, boiling points, and crystalline structure. For example, the crystal structures of diastereoisomers provide insights into their intermolecular hydrogen bonding and overall molecular arrangement, affecting their physical state and solubility (Kansikas & Sipilä, 2000).

Chemical Properties Analysis

The chemical properties of 2-(Phenylthio)ethanol are characterized by its reactivity towards various chemical agents and conditions. Its utility in synthesizing terminal olefins through reductive β-elimination (Watanabe, Shiono, & Mukaiyama, 1975) and in facilitating copper(I)-catalyzed C-S coupling reactions (Xu, Wan, Mao, & Pan, 2010) exemplify its versatile reactivity, making it a valuable compound in synthetic chemistry.

Scientific Research Applications

Methylenation of Carbonyl Compounds

2-(Phenylthio)ethanol, derived from carbonyl compounds and phenylthiomethyllithium, can be transformed into terminal olefins. This process involves reductive β-elimination with TiCl4 and LiAlH4, yielding high yields of olefins, highlighting its application in organic synthesis (Watanabe, Shiono, & Mukaiyama, 1975).

Photosensitive Dyes and Self-Detoxifying Textiles

2-(Phenylthio)ethanol, a model for the toxic chemical sulfur mustard, was studied for its photochemical destruction. This research is significant for the development of self-detoxifying textiles, with 2-(phenylthio)ethanol serving as a benchmark compound (Brewer, Artiles, Taylor, & Dennis, 2010).

Hydrogenation of Styrene Oxide

Research on the hydrogenation of styrene oxide to produce 2-phenyl ethanol (2-PEA), an important chemical in perfumes and detergents, highlights another application. This study emphasizes a green and clean process using polyurea encapsulated catalysts, avoiding pollution and danger (Yadav & Lawate, 2011).

Controlled Release of Bioactives

2-phenyl ethanol's natural fragrance and antimicrobial properties make it valuable in food and cosmetics. Research on chitosan films with 2-phenyl ethanol and cyclodextrin inclusion complexes for controlled release applications demonstrates its potential in these industries (Zarandona et al., 2020).

Protecting Group in Thymidine Synthesis

2-(Phenylthio)ethyl is proposed as a temporary protecting group for thymine in sugar-modified thymidine derivatives synthesis, demonstrating its utility in nucleic acid chemistry (D’Onofrio, Napoli, Di Fabio, & Montesarchio, 2006).

Hydrochalcogenation of Phenylthioacetylenes

In the synthesis of mixed 1,2-bis(organylchalcogeno)-1-alkenes, 2-(phenylthio)ethanol plays a role as a directing and activating group. This application is important in organic and organometallic synthesis (Dabdoub, Dabdoub, & Pereira, 2001).

Extraction from Aqueous Solutions

The study of 2-(phenylthio)ethanol extraction from aqueous solutions, particularly in the context of olive mill wastewater, reveals its application in environmental science and engineering (Reis, Freitas, Ferreira, & Carvalho, 2006).

Safety And Hazards

“2-(Phenylthio)ethanol” is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing vapors or mists, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

The relevant papers retrieved include studies on the synthesis of indole, benzofuran, and benzothiophene , and the use of “2-(Phenylthio)ethanol” for temporary masking of the thymine residue during the synthesis of sugar-modified thymidine derivatives .

properties

IUPAC Name

2-phenylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWZHCSQVRVQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046974
Record name 2-Phenylmercaptoethanol
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Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Phenylthio)ethanol

CAS RN

699-12-7
Record name 2-(Phenylthio)ethanol
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Record name 2-Phenylmercaptoethanol
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Record name Phenylthioethanol
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Record name Ethanol, 2-(phenylthio)-
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Record name 2-Phenylmercaptoethanol
Source EPA DSSTox
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Record name 2-(phenylthio)ethanol
Source European Chemicals Agency (ECHA)
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Record name 2-PHENYLMERCAPTOETHANOL
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Synthesis routes and methods

Procedure details

Benzenethiol is reacted with 1,3-dioxolan-2-one to form 2-(phenylthio)ethanol. The 2-(phenylthio)ethanol is isolated and then converted to 2-(phenylthio)ethanethiol using triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and thiolacetic acid followed by hydrolysis of the resulting acetate with potassium hydoxide in methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
VB Gawandi, JP Mittal - Physical Chemistry Chemical Physics, 1999 - pubs.rsc.org
The radical cation of 2-(phenylthio)ethanol (PTE)+, generated on reaction of specific one-electron oxidants Cl2-, Tl2+, SO4-, CCl3OO, Br2-, by pulse radiolysis in aqueous solutions of …
Number of citations: 12 pubs.rsc.org
J Afxantidis, N Bouchry, JP Aune - Journal of Molecular Catalysis A …, 1995 - Elsevier
The synthesis of indole, benzofuran and benzothiophene is possible from compounds of the general formula: X-CH 2 CH 2 OH (X = NH, O, S). The reaction of 2-anilinoethanol, 2-…
Number of citations: 9 www.sciencedirect.com
A Behzadi, LN Owen - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
The reactions of sodium benzenethiolate with styrene oxide, with p-methoxystyrene oxide, and with p-nitrostyrene oxide each gave a mixture of the corresponding 2-aryl-2-(phenylthio)…
Number of citations: 8 pubs.rsc.org
J D'Onofrio, L De Napoli, G Di Fabio, D Montesarchio - Synlett, 2006 - thieme-connect.com
2-(Phenylthio) ethyl is here proposed for temporary masking the thymine residue in the synthesis of sugar modified thymidine derivatives. This protection has been devised as a ‘two-…
Number of citations: 12 www.thieme-connect.com
VB Gawandi, H Mohan, JP Mittal - Physical Chemistry Chemical …, 1999 - repository.ias.ac.in
The radical cation of 2-(phenylthio)ethanol (PTE) + , generated on reaction of specific one-electron oxidants Cl 2 - , Tl 2 + , SO 4 - , CCl 3 OO, Br 2 - , by pulse radiolysis in aqueous …
Number of citations: 0 repository.ias.ac.in
SA Brewer, CP Artiles, JA Taylor, M Dennis - Applied surface science, 2010 - Elsevier
The photochemical destruction of 2-(phenylthio)ethanol, a benign model for the toxic chemical, sulphur mustard, was investigated in both aqueous solution, and on a textile substrate. In …
Number of citations: 22 www.sciencedirect.com
Z Bıyıklıoğlu, ET Güner, S Topçu, H Kantekin - Polyhedron, 2008 - Elsevier
4-[2-(Phenylthio)ethoxy]phthalonitrile 3 was synthesized by nucleophilic displacement of nitro group in 4-nitrophthalonitrile with 2-(phenylthio)ethanol 1. The metal-free phthalocyanine …
Number of citations: 36 www.sciencedirect.com
M Nikoorazm… - Applied …, 2016 - Wiley Online Library
A complex moiety containing VO(IV) was anchored covalently into organic‐modified Si‐MCM‐41 to prepare a new catalyst. The prepared materials were characterized using various …
Number of citations: 51 onlinelibrary.wiley.com
J Smrt - Collection of Czechoslovak Chemical Communications, 1974 - cccc.uochb.cas.cz
5'-0-Dimethoxytritylthymidine (/) reacts with 3'-0-acetylthymidine 5'-phosphate (I/) in the presence of 2, 3, 5-triisopropylbenzenesulfonyl chloride under the formation of a dinucleoside …
Number of citations: 10 cccc.uochb.cas.cz
DA Jaeger, CL Schilling, AK Zelenin, B Li… - Langmuir, 1999 - ACS Publications
Functionalized double-chain surfactant 1 (potassium O,O‘-didodecylphosphorodithioate) was synthesized. Its small unilamellar vesicles were characterized by dynamic laser light …
Number of citations: 29 pubs.acs.org

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